molecular formula C17H15N3O2 B12177499 N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide

N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12177499
M. Wt: 293.32 g/mol
InChI Key: ZCYFWGBOMGMUCQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound with a complex structure that includes an indole ring, a carbamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve optimization of reaction steps to improve yields and reduce costs. This can include the use of safer and more efficient reagents, as well as the development of high-yield synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of this compound.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-10-9-13-14(3-2-4-15(13)20)17(22)19-12-7-5-11(6-8-12)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

ZCYFWGBOMGMUCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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